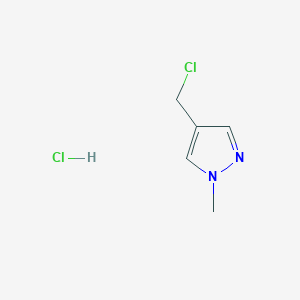

4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride

CAS No.: 154312-86-4

Cat. No.: VC2847392

Molecular Formula: C5H8Cl2N2

Molecular Weight: 167.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 154312-86-4 |

|---|---|

| Molecular Formula | C5H8Cl2N2 |

| Molecular Weight | 167.03 g/mol |

| IUPAC Name | 4-(chloromethyl)-1-methylpyrazole;hydrochloride |

| Standard InChI | InChI=1S/C5H7ClN2.ClH/c1-8-4-5(2-6)3-7-8;/h3-4H,2H2,1H3;1H |

| Standard InChI Key | DDGPQOYGZVAPAN-UHFFFAOYSA-N |

| SMILES | CN1C=C(C=N1)CCl.Cl |

| Canonical SMILES | CN1C=C(C=N1)CCl.Cl |

Introduction

Chemical Identity and Classification

4-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride (CAS: 154312-86-4) belongs to the class of pyrazoles, which are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. Its molecular formula is C5H8Cl2N2, with a molecular weight of 167.03 g/mol . The compound consists of a methylated pyrazole ring with a chloromethyl substituent at position 4, formulated as a hydrochloride salt to enhance stability and solubility characteristics.

The compound has several synonyms in scientific literature and commercial catalogues, including:

-

4-(Chloromethyl)-1-methylpyrazole hydrochloride

-

4-(Chloromethyl)-1-methyl-1H-pyrazole HCl

This compound is derived from the parent structure 4-(chloromethyl)-1-methyl-1H-pyrazole (CID 21698362), which has a molecular formula of C5H7ClN2 and a molecular weight of 130.57 g/mol .

Structural Characteristics

The chemical structure features a pyrazole core with a chloromethyl group attached at the 4-position and a methyl group at the N1 position. The hydrochloride form exists as a salt, where the nitrogen atom is protonated, significantly altering the compound's physical and chemical properties compared to its free base form. This structural arrangement contributes to its reactivity profile and applications in organic synthesis.

Physical and Chemical Properties

Chemical Properties

The compound contains several reactive sites that contribute to its chemical behavior:

-

The chloromethyl group serves as an electrophilic center, making it susceptible to nucleophilic substitution reactions.

-

The pyrazole ring, being an electron-rich aromatic system, can participate in various electrophilic substitution reactions.

-

The hydrochloride salt formation affects the electronic distribution within the molecule, influencing its reactivity patterns.

The compound's IUPAC name according to standard chemical nomenclature is 4-(chloromethyl)-1-methylpyrazole;hydrochloride, with an InChIKey of DDGPQOYGZVAPAN-UHFFFAOYSA-N .

Synthesis Methods

The synthesis of 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride typically involves a multi-step process. Based on analogous pyrazole derivatives described in the scientific literature, the following synthetic approaches may be applicable:

Via Chloromethylation

One common approach involves the chloromethylation of 1-methyl-1H-pyrazole using formaldehyde and hydrochloric acid, followed by treatment with a chlorinating agent such as thionyl chloride or phosphorus trichloride. This reaction typically proceeds under reflux conditions to ensure complete conversion to the desired product .

Via Pyrazole Formation

An alternative approach involves the formation of the pyrazole ring through the reaction of a suitable β-dicarbonyl compound with methylhydrazine, followed by functionalization of the resulting pyrazole to introduce the chloromethyl group at the desired position. This method has been documented for similar pyrazole derivatives in the literature .

For example, in related syntheses, compounds like ethyl 4-pyridineacetate have been treated with DMF-DMA (dimethylformamide dimethyl acetal), followed by reaction with methylhydrazine to form pyrazole derivatives .

Applications in Chemical Research and Industry

4-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride serves various purposes in chemical research and industrial applications:

Synthetic Intermediate

Related Compounds and Structural Analogs

Several compounds share structural similarities with 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride, each with distinct properties and applications:

Parent Compound

4-(Chloromethyl)-1-methyl-1H-pyrazole (CAS: 735241-98-2) is the free base form of the title compound, lacking the hydrochloride salt component. It shares the core structure but exhibits different solubility and reactivity characteristics .

Positional Isomers

3-(Chloromethyl)-1-methyl-1H-pyrazole dihydrochloride (CAS: 1955498-68-6) represents a positional isomer with the chloromethyl group at position 3 instead of position 4. This structural difference can significantly affect the compound's reactivity and biological properties.

Other Related Derivatives

4-Chloro-1-methyl-1H-pyrazole hydrochloride (CAS: 1881330-28-4) lacks the methylene bridge between the chlorine atom and the pyrazole ring, resulting in different chemical properties and applications .

The following table summarizes the key structural analogs and their distinguishing features:

| Compound Name | CAS Number | Molecular Formula | Distinguishing Features |

|---|---|---|---|

| 4-(Chloromethyl)-1-methyl-1H-pyrazole | 735241-98-2 | C5H7ClN2 | Free base form without HCl |

| 3-(Chloromethyl)-1-methyl-1H-pyrazole dihydrochloride | 1955498-68-6 | C5H9Cl3N2 | Chloromethyl at position 3; dihydrochloride salt |

| 4-Chloro-1-methyl-1H-pyrazole hydrochloride | 1881330-28-4 | C4H6Cl2N2 | Direct chloro substitution at position 4 |

| 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | Not specified | C7H6Cl2N4 | Fused pyrimidine ring system |

Current Research and Future Perspectives

Recent research involving pyrazole derivatives, including chloromethylated variants, has expanded our understanding of their potential applications:

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies continue to explore how structural modifications to the pyrazole scaffold, including variations in the position and nature of substituents, affect biological activity. These investigations provide valuable insights for the rational design of new compounds with enhanced properties for specific applications.

Coordination Chemistry

The nitrogen atoms in pyrazole rings can serve as coordination sites for metal ions, opening possibilities for applications in catalysis and material science. Further exploration of the coordination chemistry of 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride may reveal novel properties and applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume